molecular formula C11H15NO6S B7556732 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid

2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid

Cat. No.: B7556732
M. Wt: 289.31 g/mol
InChI Key: HSDZERBVQRYEBH-UHFFFAOYSA-N
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Description

2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid is a chemical compound known for its unique structure and properties

Properties

IUPAC Name

2-ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-4-18-10-6-5-8(7-9(10)11(13)14)19(15,16)12(2)17-3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDZERBVQRYEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid typically involves multiple steps, including etherification, sulfonylation, and esterification. The starting materials often include salicylic acid and methyl salicylate. The process involves:

    Etherification: The phenol hydroxyl group of salicylic acid is etherified using ethyl iodide in the presence of a base like potassium carbonate.

    Sulfonylation: The resulting compound is then treated with sulfonyl chloride to introduce the sulfonyl group.

    Amination: The sulfonylated intermediate undergoes amination using methylamine.

    Esterification: Finally, the compound is esterified to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid is utilized in several scientific research areas:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-sulfamoylbenzoate
  • Ethyl 2-methoxy-5-sulfamoylbenzoate
  • Methyl 5-(aminosulfonyl)-2-methoxybenzoate

Uniqueness

2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid is unique due to its specific ethoxy and methoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

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